Tau Peptide (307-321) Trifluoroacetate
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Overview
Description
Tau Peptide (307-321) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
While specific synthesis details for Tau Peptide (307-321) Trifluoroacetate were not found, it’s worth noting that peptide synthesis services are available from various sources .
Molecular Structure Analysis
The investigation of tau molecular structure covers its primary sequence, local elements of secondary structure, and global fold, and finally, complex formation and aggregation . Tau is defined as an intrinsically disordered protein (IDP) and is present as six isoforms in the human brain .
Chemical Reactions Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .
Physical And Chemical Properties Analysis
The Tau Peptide (307-321) trifluoroacetate salt has a molecular weight of 1705.03 and a chemical formula of C₇₈H₁₃₃N₁₉O₂₃ . It is recommended to be stored at a temperature below -15°C .
Scientific Research Applications
Reversed-Phase Chromatography
Trifluoroacetic acid (TFA), a component of Tau Peptide (307-321) Trifluoroacetate, is used in reversed-phase chromatography. It was found that recoveries of proteins depend on trifluoroacetic acid concentration in the mobile phase and showed maximum in the range of 0.01–0.1 v/v% . Different types of reversed-phase columns were evaluated, such as core shell type materials (Aeris Widepore with C4, C8, and C18 modification) as well as fully porous hybrid particles (Waters BEH, modified with C4 and C18 alkyl chains) .
Protein Recovery
The recovery of proteins from the bonded phases can be attributed to irreversible adsorption, or very slow desorption of the macromolecules from the surface of the particles . This can be related to strong ion-exchange and/or H-bonding interactions between the unreacted surface silanols and the protein, even if ion-pairing agents, like trifluoroacetic acid (TFA), are used in the mobile phase .
Effect of Mobile Phase Temperature on Protein Recovery
The recovery of the antibodies and their heavy chain fragments showed a significant increase at elevated temperatures . This suggests that the temperature of the mobile phase can influence the recovery of proteins, which is an important factor to consider in scientific research applications.
Hydrogen/Deuterium Exchange
Trifluoroacetic acid (TFA) can be used in hydrogen/deuterium exchange of cross-linkable α-amino acid derivatives with deuterated trifluoromethanesulfonic acid (TfOD). This exchange was easily applied to o-catechol containing phenylalanine (DOPA) within an hour .
Peptide Synthesis
Most synthesized peptides are produced using solid-phase procedures . Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .
Reversed-Phase HPLC Purification of Peptides
TFA or acetate is also used during reversed-phase HPLC purification of peptides . This process is crucial in the preparation of peptides for various research applications.
Mechanism of Action
Target of Action
Tau Peptide (307-321) Trifluoroacetate is a polypeptide that can be found by peptide screening
Mode of Action
Peptide screening, a research tool that pools active peptides primarily by immunoassay, can be used for protein interaction and functional analysis . Therefore, it’s plausible that this peptide interacts with its targets, possibly the Tau protein or related proteins, to exert its effects.
Future Directions
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H133N19O23.C2HF3O2/c1-12-43(10)62(95-64(105)47(82)28-29-57(83)102)75(116)94-60(41(6)7)73(114)88-52(35-45-24-26-46(101)27-25-45)67(108)85-49(21-14-17-31-80)77(118)97-33-19-23-56(97)71(112)93-59(40(4)5)72(113)89-53(36-58(103)104)68(109)87-51(34-39(2)3)66(107)90-54(37-98)69(110)84-48(20-13-16-30-79)65(106)92-61(42(8)9)74(115)96-63(44(11)100)76(117)91-55(38-99)70(111)86-50(78(119)120)22-15-18-32-81;3-2(4,5)1(6)7/h24-27,39-44,47-56,59-63,98-101H,12-23,28-38,79-82H2,1-11H3,(H2,83,102)(H,84,110)(H,85,108)(H,86,111)(H,87,109)(H,88,114)(H,89,113)(H,90,107)(H,91,117)(H,92,106)(H,93,112)(H,94,116)(H,95,105)(H,96,115)(H,103,104)(H,119,120);(H,6,7)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-,63-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMDUKDSSNMZSQ-DFMIPEAGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H134F3N19O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1819.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tau Peptide (307-321) Trifluoroacetate |
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